Cas no 882679-13-2 ((4-Chloro-5-methylpyridin-2-yl)methanol)

(4-Chloro-5-methylpyridin-2-yl)methanol is a versatile pyridine derivative characterized by its chloro and hydroxymethyl functional groups, which enhance its reactivity in synthetic applications. This compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients and fine chemicals. Its structural features allow for selective modifications, enabling the introduction of additional functional groups or further derivatization. The presence of both electron-withdrawing (chloro) and electron-donating (hydroxymethyl) substituents on the pyridine ring contributes to its utility in cross-coupling reactions and heterocyclic chemistry. High purity and stability under standard conditions make it a reliable reagent for research and industrial applications.
(4-Chloro-5-methylpyridin-2-yl)methanol structure
882679-13-2 structure
Product Name:(4-Chloro-5-methylpyridin-2-yl)methanol
CAS No:882679-13-2
MF:C7H8ClNO
MW:157.597520828247
CID:1026453
PubChem ID:58506099
Update Time:2025-05-28

(4-Chloro-5-methylpyridin-2-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (4-Chloro-5-methylpyridin-2-yl)methanol
    • E86824
    • SB53708
    • SCHEMBL5498305
    • FT-0713475
    • WFHYUVNARGSEBH-UHFFFAOYSA-N
    • CS-0362956
    • 882679-13-2
    • DTXSID80729348
    • (4-chloro-5-methyl-2-pyridyl)methanol
    • DA-01638
    • Inchi: 1S/C7H8ClNO/c1-5-3-9-6(4-10)2-7(5)8/h2-3,10H,4H2,1H3
    • InChI Key: WFHYUVNARGSEBH-UHFFFAOYSA-N
    • SMILES: ClC1=CC(CO)=NC=C1C

Computed Properties

  • Exact Mass: 157.0294416g/mol
  • Monoisotopic Mass: 157.0294416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 33.1Ų

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Additional information on (4-Chloro-5-methylpyridin-2-yl)methanol

Recent Advances in the Study of (4-Chloro-5-methylpyridin-2-yl)methanol and Its Applications in Chemical Biology and Pharmaceutical Research

The compound (4-Chloro-5-methylpyridin-2-yl)methanol (CAS: 882679-13-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic alcohol derivative serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Recent studies have explored its utility in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies. The unique structural features of this compound, including the chloro and methyl substituents on the pyridine ring, contribute to its versatility in chemical transformations and biological interactions.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the use of (4-Chloro-5-methylpyridin-2-yl)methanol as a precursor for novel Bruton's tyrosine kinase (BTK) inhibitors. The compound's hydroxyl group was strategically modified to create a series of derivatives with improved selectivity and pharmacokinetic properties. The study reported several derivatives with nanomolar potency against BTK, highlighting the importance of this scaffold in kinase inhibitor development. Molecular docking studies further revealed key interactions between the modified derivatives and the BTK active site, providing valuable insights for future drug design.

Another significant application of (4-Chloro-5-methylpyridin-2-yl)methanol was reported in the synthesis of PROTACs (Proteolysis Targeting Chimeras). A recent Nature Chemical Biology publication described its incorporation into bifunctional molecules designed to target oncogenic proteins for degradation. The compound's structural features allowed for optimal linker attachment while maintaining the necessary pharmacophore elements for target binding. This approach demonstrated successful degradation of several challenging drug targets, opening new avenues for targeted protein degradation therapeutics.

The compound has also shown promise in antimicrobial research. A 2024 study in Bioorganic & Medicinal Chemistry Letters explored derivatives of (4-Chloro-5-methylpyridin-2-yl)methanol as potential antibacterial agents against multidrug-resistant strains. The researchers found that certain modifications to the alcohol functionality yielded compounds with significant activity against Gram-positive pathogens, including MRSA. Structure-activity relationship (SAR) studies indicated that both the chloro and methyl groups play crucial roles in antimicrobial activity, while the hydroxyl group serves as an important site for further derivatization.

From a synthetic chemistry perspective, recent advances have improved the production and purification of (4-Chloro-5-methylpyridin-2-yl)methanol. A 2023 Organic Process Research & Development paper detailed an optimized, scalable synthesis route with improved yield and reduced environmental impact. The new protocol employs greener solvents and catalytic systems, addressing some of the challenges previously associated with large-scale production of this intermediate. These process improvements are particularly important as demand increases for this versatile building block in pharmaceutical development.

Looking forward, the unique properties of (4-Chloro-5-methylpyridin-2-yl)methanol continue to inspire innovative applications across multiple therapeutic areas. Its combination of synthetic accessibility and structural diversity makes it particularly valuable in fragment-based drug discovery and combinatorial chemistry approaches. Ongoing research is exploring its potential in CNS drug development, with preliminary studies showing promising blood-brain barrier penetration characteristics for appropriately modified derivatives. As the field of targeted therapies continues to evolve, this compound is likely to remain an important tool in medicinal chemists' arsenal.

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